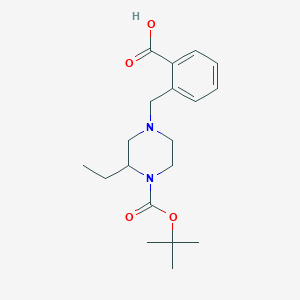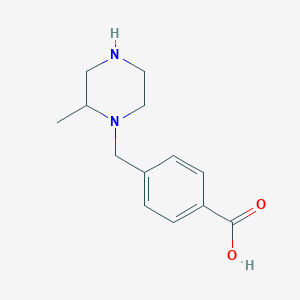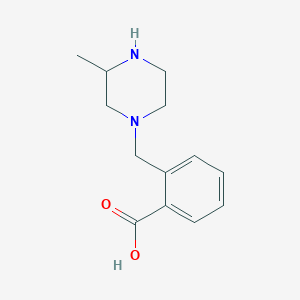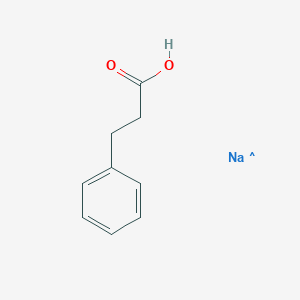![molecular formula C11H11N3O2 B3185432 2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane CAS No. 1141669-93-3](/img/structure/B3185432.png)
2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane
Descripción general
Descripción
2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane is a heterocyclic compound that features a triazole ring and a dioxolane ring The triazole ring is a five-membered ring containing three nitrogen atoms, while the dioxolane ring is a five-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. This reaction is often carried out in the presence of a copper(I) catalyst under mild conditions.
For the dioxolane ring, a common approach is the reaction of a diol with an aldehyde or ketone under acidic conditions to form the cyclic acetal . The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of 2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form N-oxides under specific conditions.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like nitric acid, bromine, and sulfuric acid are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the phenyl ring can yield nitro derivatives, while oxidation of the triazole ring can produce N-oxides.
Aplicaciones Científicas De Investigación
2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane involves its interaction with specific molecular targets. For example, in medicinal applications, the triazole ring can bind to the heme iron of cytochrome P450 enzymes, inhibiting their activity . This interaction can disrupt the enzyme’s catalytic cycle, leading to the inhibition of metabolic processes in pathogens or cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole derivatives: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms.
Imidazole derivatives: These compounds have a five-membered ring with two nitrogen atoms and are structurally similar to triazoles.
Pyrazole derivatives: These compounds feature a five-membered ring with two adjacent nitrogen atoms.
Uniqueness
2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane is unique due to the combination of the triazole and dioxolane rings, which imparts distinct chemical and biological properties. The presence of the triazole ring enhances its ability to interact with biological targets, while the dioxolane ring provides additional stability and solubility.
Propiedades
IUPAC Name |
1-[3-(1,3-dioxolan-2-yl)phenyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-9(11-15-4-5-16-11)6-10(3-1)14-8-12-7-13-14/h1-3,6-8,11H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJLZJMDLMGQKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![5H-Indeno[1,2-c]pyridin-5-one, 7-chloro-](/img/structure/B3185447.png)
